- Preparation peptidomimetics as antiviral agents with inhibitory activity against 3CL proteases, World Intellectual Property Organization, , ,

Cas no 928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid)

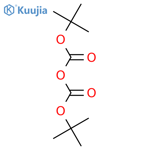

928758-14-9 structure

Produktname:(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

CAS-Nr.:928758-14-9

MF:C11H19NO4

MW:229.27286362648

MDL:MFCD29920877

CID:4779946

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- (S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- (S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid

- (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylcyclopropaneacetic acid (ACI)

- (S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

-

- MDL: MFCD29920877

- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1

- InChI-Schlüssel: YIVOXOHBBPCXTC-SSDOTTSWSA-N

- Lächelt: [C@H](C1(CC1)C)(C(=O)O)NC(=O)OC(C)(C)C

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 5

- Komplexität: 302

- XLogP3: 1.7

- Topologische Polaroberfläche: 75.6

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-10g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 95% | 10g |

$5270 | 2023-09-07 | |

| abcr | AB543618-100 mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |

928758-14-9 | 100mg |

€1459.90 | 2023-06-14 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-5g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 95% | 5g |

$3150 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-100mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 98% | 100mg |

¥10231.00 | 2024-04-25 | |

| 1PlusChem | 1P01XF2L-250mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 250mg |

$2055.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 98% | 250mg |

¥20328.00 | 2024-04-25 | |

| abcr | AB543618-100mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |

928758-14-9 | 100mg |

€500.00 | 2025-02-21 | ||

| Ambeed | A479829-1g |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 97% | 1g |

$1544.0 | 2024-08-02 | |

| 1PlusChem | 1P01XF2L-1g |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 1g |

$3684.00 | 2024-04-20 | |

| 1PlusChem | 1P01XF2L-100mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 100mg |

$1052.00 | 2024-04-20 |

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 12 h, 25 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referenz

- Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5A, Nature (London, 2015, 527(7577), 245-248

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 0 - 5 °C; 10 min, 0 °C; 50 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine ; cooled; 20 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine ; cooled; 20 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

Referenz

- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 5 min, 0 - 5 °C; 10 min, 0 °C; 50 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt

1.4 Reagents: Triethylamine Solvents: Methanol ; cooled

1.5 rt; 20 h, rt

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt

1.4 Reagents: Triethylamine Solvents: Methanol ; cooled

1.5 rt; 20 h, rt

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referenz

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 4 - 48 h, rt

Referenz

- Practical and efficient method for amino acid derivatives containing β-quaternary center: Application toward synthesis of hepatitis C virus NS3 serine protease inhibitors, Tetrahedron Letters, 2007, 48(36), 6343-6347

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Raw materials

- Cyclopropaneacetonitrile, α-[[(1R)-2-hydroxy-1-phenylethyl]amino]-1-methyl-, (αS)-

- Di-tert-butyl dicarbonate

- (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Verwandte Literatur

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

4. Book reviews

928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid) Verwandte Produkte

- 136701-88-7(4-(2,3-dihydro-1H-inden-1-yl)piperidine)

- 2260932-96-3(5-hydrazinyl-1,3-dimethyl-1H-1,2,4-triazole)

- 1048664-13-6(1-(4-Nitrobenzyl)pyrrolidine hydrobromide)

- 81800-07-9(rac-(4aR,9bR)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole)

- 2703779-13-7(7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride)

- 151258-20-7(1-4-(bromomethyl)benzenesulfonylpyrrolidine)

- 1414350-81-4(Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate)

- 863391-64-4(3-(4-Bromophenyl)isoxazole-5-carbaldehyde)

- 2648997-25-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate)

- 2098116-44-8(3-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:928758-14-9)(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

Reinheit:99%

Menge:1g

Preis ($):1390.0